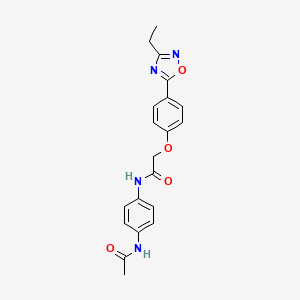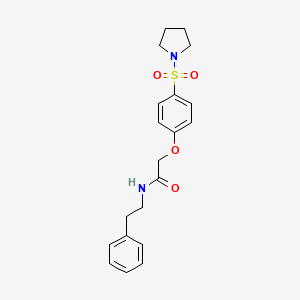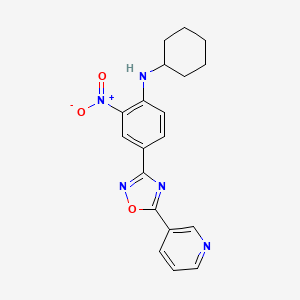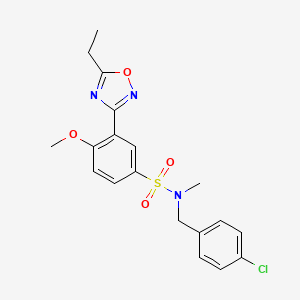
N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as AOPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the production of prostaglandins, a group of lipid compounds that mediate inflammation and pain. AOPP has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain, and their overproduction is associated with various diseases, including cancer and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby exerts its anti-inflammatory, anticancer, and neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of COX-2 activity, reduction of prostaglandin production, induction of apoptosis in cancer cells, inhibition of inflammatory cytokine production, protection against oxidative stress-induced neuronal damage, and improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments include its potent inhibitory activity against COX-2, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective COX-2 inhibitors based on the structure of this compound. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to optimize its pharmacokinetic and toxicological properties for clinical use.
Méthodes De Synthèse
The synthesis of N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, starting with the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This intermediate is then reacted with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form the corresponding ether. Finally, the ether is reacted with chloroacetyl chloride in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer therapy.
In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-18-23-20(28-24-18)14-4-10-17(11-5-14)27-12-19(26)22-16-8-6-15(7-9-16)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSFCYDDQRUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)











![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)